Diphenhydramine

Description

This compound - perhaps known most commonly as its brand name formulation Benadryl - is a first-generation H1 receptor antihistamine that is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes. However, it also has antiemetic, antitussive, hypnotic, and antiparkinson properties. As histamine receptors exist both peripherally and in the central nervous system, this compound has been shown to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system. While its use in allergy therapy can sometimes fall out of favor due to its sedative effect, this compound has been repurposed for use within many non-prescription over-the-counter sleep aids and cough-and-cold medications that have been marketed for "night time" use. this compound is also used in combination with [DB14132] as the anti-nausea drug [DB00985] where it is utilized primarily for its antagonism of H1 histamine receptors within the vestibular system. this compound has also been shown to be implicated in a number of neurotransmitter systems that affect behaviour including dopamine, norepinephrine, serotonin, acetylcholine, and opioid. As a result, this compound is being investigated for its anxiolytic and anti-depressant properties.

This compound is a Histamine-1 Receptor Antagonist. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.

This compound is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold. It is also commonly used as a mild sleeping aid. This compound has not been linked to instances of clinically apparent acute liver injury.

This compound is a first generation antihistamine and ethanolamine with sedative and anti-allergic properties. This compound competitively inhibits the histamine-1 (H1) receptor, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1946 and has 19 approved and 63 investigational indications.

This compound is a histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects. -- Pubchem; Pseudoephedrine is a phenethylamine, and an isomer of ephedrine. Pseudoephedrine is the International Nonproprietary Name (INN) of the (1S,2S)- diastereomer of ephedrine (which has 1R,2S- configuration). Other names are (+)-pseudoephedrine and D-pseudoephedrine (Reynolds, 1989). The enantiomer (-)-(1R,2R)-Pseudoephedrine has fewer side-effects, fewer central nervous system (CNS) stimulatory effects, does not reduce to d-methamphetamine, yet retains its efficacy as a decongestant. However, the patent holder for (-)-Pseudoephedrine (Pfizer/Warner-Lambert) has not yet sought or received government approval for its sale to the public.(US Patent 6,495,529); Treatment for urinary incontinence is an unlabeled use for these medications. Unlabeled use means doctors can use the medication to treat a condition other than that for which it was first approved by the U.S. Food and Drug Administration (FDA). These medications are approved by the FDA for the treatment of nasal congestion caused by colds or allergies. However it has also been successful in treating stress incontinence by increasing the pressure (tension) exerted by the muscles of the bladder neck and the urethra, which helps retain the urine within the bladder. Despite being one of the oldest antihistamines on the market, it is by and large the most effective antihistamine available, either by prescription or over-the-counter, and has been shown to exceed the effectiveness of even the latest prescription drugs. Consequently, it is frequently used when an allergic reaction requires fast, effective reversal of the (often dangerous) effects of a massive histamine release. However, it is not always the drug of choice for treating allergies. Like many other first generation antihistamines, is also a potent anticholinergic agent. This leads to profound drowsiness as a very common side-effect, along with the possibilities of motor impairment (ataxia), dry mouth and throat, flushed skin, rapid or irregular heartbeat (tachycardia), blurred vision at near point due to lack of accommodation (cycloplegia), abnormal sensitivity to bright light (photophobia), pupil dilatation, urinary retention, constipation, difficulty concentrating, short-term memory loss, visual disturbances, hallucinations, confusion, erectile dysfunction, and delirium. -- Wikipedia; .

A histamine H1 antagonist used as an antiemetic, antitussive, for dermatoses and pruritus, for hypersensitivity reactions, as a hypnotic, an antiparkinson, and as an ingredient in common cold preparations. It has some undesired antimuscarinic and sedative effects.

See also: this compound Hydrochloride (active moiety of); Terfenadine (related); Meclizine (related) ... View More ...

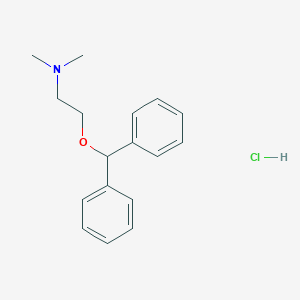

Structure

3D Structure

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVUWRFHKOJYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1)) | |

| Record name | Diphenhydramine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022949 | |

| Record name | Diphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.06X10+3 mg/L at 37 °C | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

58-73-1, 147-24-0 | |

| Record name | Diphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenhydramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GTS82S83M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C | |

| Record name | Diphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENHYDRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diphenhydramine's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

Abstract

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, has been a cornerstone in the management of allergic conditions for decades.[1] While traditionally classified as a histamine H1 receptor antagonist, contemporary pharmacological understanding reveals a more nuanced mechanism. This guide provides a comprehensive technical exploration of this compound's interaction with the H1 receptor, establishing its function as an inverse agonist. We will dissect the molecular signaling pathways of the H1 receptor, detail the pharmacodynamics of inverse agonism, and present the experimental methodologies that form the bedrock of our understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic insight into this classic yet complex therapeutic agent.

The Histamine H1 Receptor: A Constitutively Active GPCR

The histamine H1 receptor is a Class A rhodopsin-like G-protein coupled receptor (GPCR) integral to mediating inflammatory and allergic responses.[2] It is widely expressed in tissues such as smooth muscle, vascular endothelial cells, the heart, and the central nervous system (CNS).[2][3]

Basal Activity and the Two-State Model

Crucially, the H1 receptor exhibits significant constitutive activity .[4][5] This means that even in the absence of its endogenous agonist, histamine, a fraction of the H1 receptor population spontaneously adopts an active conformation, initiating downstream signaling.[4][6] This phenomenon is best described by a two-state model, where the receptor exists in a dynamic equilibrium between an inactive (R) and an active (R) conformation.[6] Histamine binding stabilizes the R state, shifting the equilibrium towards activation. The inherent, agonist-independent signaling is a critical concept for understanding the true mechanism of drugs like this compound.[6]

The Canonical Gq/11 Signaling Pathway

Upon activation by histamine or through constitutive means, the H1 receptor couples primarily to the Gαq subunit of heterotrimeric G-proteins.[2][3][7] This initiates a well-defined signaling cascade:

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[7]

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C-β (PLCβ).[3][8]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[3][8]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][8]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[3]

-

-

NF-κB Activation: The signaling cascade, particularly through PKC, promotes the activity of NF-κB, a pivotal transcription factor that upregulates the expression of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.[2][3][9]

Caption: Canonical H1 Receptor Signaling Pathway via Gq/11.

The Core Mechanism: this compound as an Inverse Agonist

While historically termed an "antagonist," this label is imprecise. A true neutral antagonist binds to the receptor without preference for the active or inactive state, solely blocking agonist binding without affecting basal activity.[6][10] In contrast, this compound is an inverse agonist .[6][11][12][13]

An inverse agonist preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[6][10][13] This action has two profound consequences:

-

Competitive Antagonism: By occupying the receptor's binding site, it physically prevents histamine from binding and inducing a response.

-

Reduction of Constitutive Activity: By stabilizing the inactive state, it shifts the conformational equilibrium away from the spontaneously active (R*) state. This actively reduces the basal, histamine-independent signaling that contributes to the pro-inflammatory state.[4][6][14]

Therefore, this compound's therapeutic efficacy stems not just from blocking histamine, but also from actively suppressing the receptor's intrinsic activity. All H1-antihistamines investigated to date have demonstrated inverse agonist properties.[6]

Caption: this compound's inverse agonist action on H1 receptor equilibrium.

Pharmacodynamic Profile

This compound's interaction with the H1 receptor, combined with its physicochemical properties, dictates its clinical effects and side-effect profile.

| Parameter | Value | Source |

| H1 Receptor Affinity (Ki) | 9.6–16 nM | [11] |

| Bioavailability | 40–60% | [11] |

| Peak Plasma Concentration | ~2 to 3 hours post-administration | [11] |

| Elimination Half-Life (Adults) | 9.2 ± 2.5 hours | [15] |

| Elimination Half-Life (Elderly) | 13.5 ± 4.2 hours | [15] |

| Protein Binding | 98–99% |

-

Anti-Allergic Effects: By reducing H1 receptor signaling, this compound mitigates histamine-induced vasodilation, increased capillary permeability (reducing swelling), and smooth muscle constriction in the bronchi.[9][11]

-

Sedation: As a first-generation antihistamine, this compound is lipophilic and readily crosses the blood-brain barrier.[9] Its inverse agonist action on central H1 receptors, which play a role in maintaining wakefulness, leads to its prominent sedative effects.[11][16]

-

Anticholinergic (Antimuscarinic) Activity: this compound is a potent antagonist at muscarinic acetylcholine receptors.[11][12] This "off-target" activity is responsible for common side effects like dry mouth, urinary retention, and constipation, and contributes to its sedative properties.[11][12]

Key Experimental Methodologies

The characterization of this compound's mechanism relies on robust in vitro pharmacological assays.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[17]

Principle: A competitive binding assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity (e.g., [³H]-mepyramine) from the H1 receptor.[18] The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated.[19]

Step-by-Step Protocol: Competitive H1 Receptor Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the human H1 receptor (e.g., HEK293T cells transiently expressing H1R) in a cold lysis buffer and pellet the membranes via centrifugation.[20]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a radioligand (e.g., [³H]-mepyramine at its Kd concentration), and varying concentrations of unlabeled this compound.[20]

-

Nonspecific Binding Control: Prepare parallel wells containing a high concentration of an unlabeled H1 antagonist (e.g., mianserin) to determine nonspecific binding.[18]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[20]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[17][20]

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[20]

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the specific binding against the log concentration of this compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[19]

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Calcium Mobilization

Functional assays measure the downstream cellular response to receptor modulation and are essential for demonstrating inverse agonism.

Principle: Since H1 receptor activation leads to a quantifiable increase in intracellular Ca²⁺, this response can be monitored using fluorescent calcium indicators.[21][22][23] An agonist (histamine) will increase the fluorescent signal. An inverse agonist (this compound) will decrease the basal fluorescent signal in a system with constitutive H1R activity.[4]

Step-by-Step Protocol: FLIPR-Based Calcium Mobilization Assay

-

Cell Culture: Plate cells expressing the H1 receptor (e.g., CHO or HEK cells) in a 96- or 384-well plate and culture overnight.[24]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate at 37°C for approximately 1 hour.[24]

-

Instrumentation: Place the assay plate into a kinetic fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FDSS.[21][24]

-

Baseline Reading: The instrument measures the basal fluorescence for a short period (e.g., 10-20 seconds).[24]

-

Compound Addition & Agonist Challenge:

-

To demonstrate inverse agonism: Add this compound and monitor for a decrease in the basal fluorescence signal over time.

-

To demonstrate antagonism: Pre-incubate cells with this compound, then add a known concentration of histamine (the agonist) and measure the inhibition of the histamine-induced calcium peak.

-

-

Data Acquisition: The instrument continuously records fluorescence intensity before and after compound addition, capturing the transient calcium flux.[24]

-

Data Analysis: Analyze the change in fluorescence intensity over time. Quantify the peak response or the area under the curve to determine agonist potency (EC50) or antagonist/inverse agonist potency (IC50).

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Conclusion

This compound's mechanism of action on the H1 receptor is a classic example of inverse agonism. It does not merely block the action of histamine but actively suppresses the receptor's constitutive signaling by stabilizing its inactive conformation. This dual action, mediated through the Gq/11-PLC-IP3/DAG pathway, is fundamental to its therapeutic efficacy in allergic conditions. Its ability to penetrate the central nervous system and its significant antimuscarinic activity are defining features of its first-generation classification, contributing to both its sedative utility and its adverse effect profile. A thorough understanding of this mechanism, validated by robust experimental methodologies like radioligand binding and calcium mobilization assays, is critical for the rational use of this agent and the development of future therapeutics.

References

-

Bakker, R. A., et al. (2000). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. European Journal of Pharmacology, 387(1), R5-R7. [Link]

-

Wikipedia contributors. (2024). Histamine H1 receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

De Ligt, R. A., et al. (2010). Constitutive activity of the histamine H(1) receptor. Methods in Enzymology, 484, 127-147. [Link]

-

Leurs, R., et al. (1999). Molecular properties and signalling pathways of the histamine H1 receptor. Clinical & Experimental Allergy, 29 Suppl 3, 19-28. [Link]

-

An, W. F. (2010). Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Methods in Molecular Biology, 612, 185-197. [Link]

-

Small Molecule Pathway Database (SMPDB). (2019). Histamine H1 Receptor Activation. SMPDB. [Link]

-

CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. CUSABIO. [Link]

-

Wikipedia contributors. (2024). G protein-coupled receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism. Slideshare. [Link]

-

Reddit. (2018). ELI5: The difference between agonists, partial agonists, inverse agonists and antagonists. r/explainlikeimfive. [Link]

-

Simons, K. J., et al. (1990). This compound: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children. Journal of Clinical Pharmacology, 30(7), 665-671. [Link]

-

Gengo, F. M., et al. (1998). Pharmacokinetics and pharmacodynamics of this compound 25 mg in young and elderly volunteers. Journal of Clinical Pharmacology, 38(7), 603-609. [Link]

-

Hiraoka, K., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 22(19), 10582. [Link]

-

Tovey, S. C., & Taylor, C. W. (2013). Using Calcium Imaging as a Readout of GPCR Activation. In G-Protein Coupled Receptors (pp. 147-160). Humana Press. [Link]

-

Gengo, F. M., et al. (1998). Pharmacokinetics and Pharmacodynamics of this compound 25 mg in Young and Elderly Volunteers. The Journal of Clinical Pharmacology, 38(7), 603-609. [Link]

-

Wikipedia contributors. (2024). This compound. In Wikipedia, The Free Encyclopedia. [Link]

-

Small Molecule Pathway Database (SMPDB). (2017). This compound H1-Antihistamine Action. SMPDB. [Link]

-

Zhang, J. H., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 19(4), 555-565. [Link]

-

Wikipedia contributors. (2024). Inverse agonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Khan Academy. (n.d.). G Protein Coupled Receptors. Khan Academy. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

-

Gergs, U., et al. (2020). Scheme of the signal transduction of H1-histamine receptors in the atrium in cardiomyocytes. ResearchGate. [Link]

-

Rho Chi Post. (2011). Differences Between Antagonists and Inverse Agonists. Rho Chi Post. [Link]

-

Pharmacology Education Project. (2025). Pharmacology of this compound. Pharmacology Education Project. [Link]

-

Sino Biological. (n.d.). G Protein coupled Receptors Signaling Pathway. Sino Biological. [Link]

-

Al-Hayani, A., & Varghese, G. (2023). The Constitutive Activity of The Histamine H1 Receptor Interactions With The NMDA Receptor : Consequences In Epilepsy. bioRxiv. [Link]

-

Bond, R. A., & Iyanoye, A. (2007). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. The Ochsner Journal, 7(3), 131–135. [Link]

-

Quora. (2015). What's the difference between an antagonist and an inverse agonist of a receptor?. Quora. [Link]

-

de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8207. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound [Ligand Id: 1224] activity data. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

ResearchGate. (2000). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. ResearchGate. [Link]

-

Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 374–382. [Link]

-

Patsnap Synapse. (2024). What are H1 receptor inverse agonists and how do they work?. Patsnap Synapse. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Simons, F. E. (2004). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 17(Suppl 1), S27-S31. [Link]

-

Leurs, R., et al. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498. [Link]

-

Dr. G. Bhanu Prakash. (2025). H1 Antihistamines Pharmacology USMLE ! First vs Second Generation. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Pype, J. L., et al. (2002). Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. British Journal of Pharmacology, 135(1), 183–190. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

Wikipedia contributors. (2024). H1 antagonist. In Wikipedia, The Free Encyclopedia. [Link]

-

Bonger, K. M., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1599. [Link]

-

A-Lari, H. A., et al. (2005). First-generation antihistamines this compound and chlorpheniramine reverse cytokine-afforded eosinophil survival by enhancing apoptosis. International Immunopharmacology, 5(13-14), 1878-1886. [Link]

-

Sun, S. C. (2017). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Trends in Pharmacological Sciences, 38(10), 894-906. [Link]

-

Lin, C. H., et al. (2017). Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation. Oncotarget, 8(52), 90138–90146. [Link]

Sources

- 1. H1 antagonist - Wikipedia [en.wikipedia.org]

- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 3. SMPDB [smpdb.ca]

- 4. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. SMPDB [smpdb.ca]

- 10. Inverse agonist - Wikipedia [en.wikipedia.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]

- 13. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound: pharmacokinetics and pharmacodynamics in elderly adults, young adults, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ionbiosciences.com [ionbiosciences.com]

- 23. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Anticholinergic Properties of First-Generation Antihistamines

Abstract

First-generation H1 antihistamines represent a cornerstone in the historical treatment of allergic conditions. However, their clinical utility is often tempered by a significant side effect profile, predominantly driven by their potent anticholinergic properties. This guide provides a comprehensive technical exploration of the molecular and physiological underpinnings of these off-target effects. We will dissect the structural motifs responsible for muscarinic receptor antagonism, delineate the downstream signaling consequences, and present robust in-vitro and in-vivo methodologies for quantifying anticholinergic activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacology of these established drugs, with an eye toward the rational design of future therapeutics with improved selectivity.

Introduction: The Dual Identity of First-Generation Antihistamines

First-generation antihistamines, such as diphenhydramine and chlorpheniramine, were developed to competitively antagonize the histamine H1 receptor, thereby mitigating the symptoms of allergic reactions like rhinitis and urticaria[1][2]. Their design, however, predated a nuanced understanding of receptor selectivity. As a result, these lipophilic molecules readily cross the blood-brain barrier and interact with a variety of neurotransmitter receptors, most notably the muscarinic acetylcholine receptors[1][3][4][5]. This "off-target" activity is not merely an academic curiosity; it is the primary driver of the characteristic side effects associated with these drugs, including sedation, dry mouth, blurred vision, and cognitive impairment[6][7].

The development of second and third-generation antihistamines was largely a response to the clinical limitations imposed by the anticholinergic and sedative effects of their predecessors[8][9][10][11]. These newer agents exhibit greater selectivity for the peripheral H1 receptor and have significantly reduced central nervous system (CNS) penetration, resulting in a more favorable safety profile[1][3][5]. Understanding the anticholinergic properties of the first-generation compounds is therefore crucial, not only for their safe clinical use but also as a case study in the importance of receptor selectivity in drug design.

The Molecular Basis of Anticholinergic Activity

The anticholinergic effects of first-generation antihistamines stem from their ability to act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological functions[12].

Structural Determinants of Muscarinic Receptor Antagonism

Many first-generation antihistamines share structural similarities with classical muscarinic antagonists. A common pharmacophore includes a tertiary amine group connected by an ethyl or propyl chain to a diaryl moiety. This structure allows for binding to the orthosteric site of the muscarinic receptor, the same site occupied by the endogenous ligand, acetylcholine. The lipophilicity of these compounds facilitates their passage across the blood-brain barrier, leading to significant central anticholinergic effects[4][5].

Muscarinic Receptor Subtypes and Downstream Signaling

The five muscarinic receptor subtypes are differentially expressed throughout the body and couple to distinct G-protein signaling pathways[12]:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.

The blockade of these signaling pathways by first-generation antihistamines underlies their diverse anticholinergic effects. For instance, antagonism of M3 receptors in exocrine glands leads to dry mouth and reduced bronchial secretions, while blockade of M1 receptors in the CNS contributes to cognitive impairment and sedation[13][14][15].

Caption: Muscarinic Receptor Signaling Pathways and Antagonism by First-Generation Antihistamines.

Experimental Methodologies for Quantifying Anticholinergic Properties

A variety of in-vitro and in-vivo assays are employed to characterize the anticholinergic activity of pharmaceutical compounds.

In-Vitro Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a drug for a specific receptor.[16][17][18] These assays are crucial for quantifying the interaction of first-generation antihistamines with muscarinic receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Source: Cell membranes expressing the desired muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.[17][19]

-

Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the first-generation antihistamine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Functional assays measure the biological response elicited by receptor activation or blockade. These assays provide a more physiologically relevant measure of a drug's anticholinergic potency.

Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5 Receptors)

-

Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the test antihistamine.

-

Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of the antihistamine that inhibits 50% of the agonist-induced calcium response (IC50) is determined.

Experimental Protocol: Isolated Tissue Bath Assays

Isolated tissue preparations, such as guinea pig ileum or rat bladder, which express functional muscarinic receptors, can be used to assess the anticholinergic activity of compounds.[20][21]

-

Tissue Preparation: A segment of the tissue is suspended in an organ bath containing a physiological salt solution and aerated with carbogen.

-

Contraction: The tissue is contracted by the addition of a muscarinic agonist.

-

Inhibition: The ability of the test antihistamine to inhibit the agonist-induced contraction is measured.

-

Data Analysis: The concentration of the antihistamine that produces a 50% reduction in the maximal contraction (IC50) is determined.

In-Vivo Models

Animal models are essential for evaluating the central and peripheral anticholinergic effects of drugs in a whole-organism context.

Experimental Protocol: Mouse Model of Oxotremorine-Induced Tremors

-

Animal Dosing: Mice are pre-treated with the test antihistamine at various doses.

-

Induction of Tremors: Tremors are induced by the administration of the muscarinic agonist oxotremorine.

-

Assessment: The severity of tremors is scored by a trained observer.

-

Data Analysis: The dose of the antihistamine that produces a 50% reduction in tremor score (ED50) is calculated. This model is particularly useful for assessing central anticholinergic activity.[20]

Experimental Protocol: Mydriasis Induction in Mice

-

Animal Dosing: The test antihistamine is administered to mice.

-

Pupil Measurement: Pupil diameter is measured at various time points after drug administration.

-

Data Analysis: An increase in pupil size (mydriasis) is indicative of peripheral anticholinergic activity.[22]

Quantitative Data Summary

The following table summarizes the anticholinergic potencies of several first-generation antihistamines, as determined by their affinity for muscarinic receptors.

| Antihistamine | Muscarinic Receptor Affinity (Ki, nM) | Reference |

| This compound | 20-50 | [13][14][15] |

| Chlorpheniramine | 50-100 | [23] |

| Promethazine | 10-30 | [24] |

| Hydroxyzine | 100-200 | [13][14][15] |

Note: Ki values are approximate and can vary depending on the specific receptor subtype and experimental conditions.

Clinical Implications and Future Directions

The anticholinergic properties of first-generation antihistamines have significant clinical consequences. The sedative and cognitive-impairing effects can be particularly problematic, especially in the elderly, and have been associated with an increased risk of falls and dementia.[25] The peripheral anticholinergic effects, such as dry mouth and urinary retention, can also be bothersome and may lead to non-adherence to treatment.[6]

The development of second and third-generation antihistamines, which are designed to be more selective for the H1 receptor and have reduced CNS penetration, has been a major advance in the treatment of allergic disorders.[3][8][9][10][11] However, the study of first-generation antihistamines continues to provide valuable insights into the principles of drug design and the importance of receptor selectivity.

Future research in this area should focus on:

-

Developing more selective H1 antagonists: The ideal antihistamine would have high affinity and selectivity for the H1 receptor with no off-target activity.

-

Investigating the role of muscarinic receptor subtypes in allergic inflammation: A better understanding of the interplay between the histaminergic and cholinergic systems in allergic disease could lead to the development of novel therapeutic strategies.

-

Personalized medicine approaches: Genetic variations in drug-metabolizing enzymes and receptor subtypes may influence an individual's susceptibility to the anticholinergic side effects of first-generation antihistamines.

Conclusion

The anticholinergic properties of first-generation antihistamines are a direct consequence of their molecular structure and lack of receptor selectivity. While these drugs are effective in treating allergic conditions, their off-target effects on muscarinic receptors lead to a well-documented and often dose-limiting side effect profile. A thorough understanding of the pharmacology of these agents, facilitated by the robust experimental methodologies outlined in this guide, is essential for their safe clinical use and for the continued development of more selective and better-tolerated antihistamines.

References

- In vitro muscarinic receptor radioligand-binding assays. (2010). Current Protocols in Pharmacology.

- Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. (1999). Journal of Neuroimmunology.

- Upper Respiratory Drugs: First and Second-Gener

- H1 Antihistamines: Current Status and Future Directions. (n.d.). PubMed Central.

- H1-receptor Antihistamines. Two Generations: Review of Clinical Properties. (2022). PharmaCourses.

- Radioligand binding at muscarinic receptors. (2016). Neuromethods.

- First Gener

- Pharmacology of Antihistamines. (n.d.). PubMed Central.

- In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025).

- Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. (n.d.). PubMed Central.

- Antihistamines, part II: Long-term adverse effects?. (2019). Healio.

- First generation vs newer antihistamines. (2021). American Academy of Allergy, Asthma & Immunology.

- H1-receptor Antihistamines. Two Generations: Review of Clinical Properties. (2022). PharmaCourses.

- [Evaluation of the central anticholinergic activity of antidepressants. Comparison of two experimental methods]. (n.d.). PubMed.

- Novel Cell-Based Assay for Serum Assessing Anticholinergic Toxicity in Cognitive Impairment. (n.d.). CAMH.

- Risk of first-generation H1-antihistamines: A GA2LEN position paper. (2025).

- A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. (2021). PubMed Central.

- Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice. (n.d.). PubMed.

- Antihistamines. (2025).

- Anticholinergic activity of antihistamines. (2025).

- The effects of antihistamines with varying anticholinergic properties on voluntary and involuntary movement. (n.d.). PubMed.

- Second-generation antihistamines: a compar

- Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum. (n.d.). PubMed.

- Evolution, mechanism of action, and clinical applications of three generations of Antihistamines. (2025).

- Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (2005). PubMed Central.

- Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (2005). PubMed.

- This compound. (n.d.). Wikipedia.

- First-gen Antihistamines Mnemonic for USMLE. (2021). YouTube.

- Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. (2025).

- Receptor binding studies of soft anticholinergic agents. (n.d.). PubMed Central.

- Beneficial role of central anticholinergic agent in preventing the development of symptoms in mouse model of post-traum

- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central.

- In Vitro Screening for Anti-Acetylcholinesterase and Antioxidant Activities of Hottonia palustris L. Extracts and Their Unusual Flavonoids. (n.d.). MDPI.

- First- and second-generation antihistamines and their physicochemical properties. (n.d.). Informit.

- Structural and Functional Aspects of Muscarinic Receptors in Correlation with Anticholinergic Drugs. (n.d.). Semantic Scholar.

- Cetirizine. (n.d.). Wikipedia.

- Chlorpromazine. (n.d.). Wikipedia.

- Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales. (n.d.). PubMed.

- In vivo human models for the study of anticholinergic drugs. (1995). Journal of Allergy and Clinical Immunology.

- Efficacy and tolerability of second- and third-generation antihistamines in the treatment of acquired cold urticaria: a meta-analysis. (n.d.). NCBI.

- Physiology, Anticholinergic Reaction. (n.d.).

Sources

- 1. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]

- 2. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 4. pharmcourse.com [pharmcourse.com]

- 5. search.informit.org [search.informit.org]

- 6. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and tolerability of second- and third-generation antihistamines in the treatment of acquired cold urticaria: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structural and Functional Aspects of Muscarinic Receptors in Correlation with Anticholinergic Drugs | Semantic Scholar [semanticscholar.org]

- 13. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. researchgate.net [researchgate.net]

- 19. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Evaluation of the central anticholinergic activity of antidepressants. Comparison of two experimental methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Antihistamines, part II: Long-term adverse effects? [healio.com]

An In-depth Technical Guide to Diphenhydramine's Penetration of the Blood-Brain Barrier and Subsequent Central Nervous System Effects

Abstract

Diphenhydramine, a first-generation ethanolamine-derivative antihistamine, is a widely utilized therapeutic agent for allergic conditions, insomnia, and motion sickness.[1][2][3] A defining characteristic that dictates its broad clinical profile and associated adverse effects is its ability to readily cross the blood-brain barrier (BBB). This guide provides a comprehensive technical examination of the physicochemical properties and transport mechanisms governing this compound's central nervous system (CNS) entry. Furthermore, it elucidates the subsequent neuropharmacological effects arising from its interaction with central histamine H1 and muscarinic acetylcholine receptors. We will explore the causal chain from molecular structure to sedative and cognitive impairments, detail the experimental methodologies used to characterize these phenomena, and provide field-proven insights for researchers and drug development professionals.

The Blood-Brain Barrier: A Gatekeeper to the CNS

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for maintaining the precise homeostatic environment required for optimal neuronal function. The key structural components are the tight junctions between endothelial cells, which severely restrict paracellular transport. Consequently, for a molecule to enter the CNS, it must either undergo passive diffusion across the endothelial cell membranes or be actively transported by specific carrier proteins.

Physicochemical Properties Facilitating this compound's CNS Access

The ability of this compound to cross the BBB is primarily attributed to its favorable physicochemical properties:

-

Lipophilicity: First-generation antihistamines like this compound are highly lipophilic, a characteristic that facilitates their passive diffusion across the lipid-rich endothelial cell membranes of the BBB.[4][5]

-

Molecular Size: With a relatively small molecular weight, this compound can more easily traverse cellular membranes compared to larger molecules.

-

Low Degree of Ionization at Physiological pH: The molecule's pKa allows a significant portion to remain un-ionized at the physiological pH of blood, a state that is more conducive to passive diffusion across lipid membranes.

These properties collectively enable this compound to efficiently partition from the bloodstream into the brain parenchyma.

Transport Mechanisms Across the Blood-Brain Barrier

While passive diffusion is a major contributor, evidence suggests that carrier-mediated transport also plays a role in this compound's entry into the CNS. In situ brain perfusion studies in rodents have demonstrated that this compound transport is a saturable process, indicating the involvement of a transporter.[6][7] This transport is sensitive to protons and clonidine, consistent with the function of a drug/H+ antiporter.[6][7] It is noteworthy that this carrier-mediated influx accounts for a significant portion of this compound's brain uptake.[6][7] Interestingly, studies have shown that this active influx mechanism is conserved across different species, including rats, dogs, and non-human primates.[8]

Central Nervous System Pharmacodynamics: Receptor Interactions and Downstream Effects

Once within the CNS, this compound exerts its effects primarily through the antagonism of two key receptor systems:

-

Histamine H1 Receptors: this compound is a potent inverse agonist of the histamine H1 receptor.[1][2][9] In the CNS, histamine is a crucial neurotransmitter involved in promoting wakefulness and alertness.[1] By blocking H1 receptors, this compound inhibits this arousal pathway, leading to its characteristic sedative and hypnotic effects.[1][9][10] This central H1 blockade is the primary mechanism behind the drowsiness and fatigue associated with first-generation antihistamines.[11][12]

-

Muscarinic Acetylcholine Receptors: this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors.[2][9][13] This anticholinergic activity contributes significantly to its CNS side effect profile. Blockade of muscarinic receptors in the brain can lead to cognitive impairment, memory deficits, confusion, and delirium, particularly in older adults.[2][11][14] These effects are due to the disruption of cholinergic neurotransmission, which is vital for learning, memory, and attention.

The dual antagonism of H1 and muscarinic receptors explains the wide range of CNS effects observed with this compound, from sedation to cognitive dysfunction.

Clinical Manifestations of CNS Effects

The central effects of this compound are well-documented and include:

-

Sedation and Drowsiness: This is the most common CNS side effect and is a direct consequence of H1 receptor blockade.[11][12][15]

-

Cognitive and Psychomotor Impairment: Studies have shown that this compound can impair attention, vigilance, and working memory.[4][5][11][16]

-

Anticholinergic Effects: These include dry mouth, blurred vision, urinary retention, and constipation.[11][13] In severe cases or overdose, central anticholinergic effects can lead to agitation, hallucinations, and delirium.[11][14]

-

Paradoxical Stimulation: In some individuals, particularly children and at higher doses, this compound can cause paradoxical CNS stimulation, leading to agitation, anxiety, and restlessness.[2]

It is crucial for healthcare professionals to be aware of these potential CNS effects, especially when prescribing this compound to vulnerable populations such as the elderly.[9]

Methodologies for Studying BBB Penetration and CNS Effects

A variety of in vitro and in vivo models are employed to investigate the CNS pharmacology of drugs like this compound.

In vitro BBB models are essential for high-throughput screening of drug permeability.[17] These models typically consist of a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" and a "brain" compartment.[18][19] More advanced models incorporate co-cultures with astrocytes and pericytes to better mimic the neurovascular unit.[17][19] The integrity of these models is often assessed by measuring transendothelial electrical resistance (TEER).[17] Recently, models using induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells have shown promise in predicting human BBB permeability.[18][20]

Animal models, primarily rodents, are used to study the behavioral and physiological effects of CNS-acting drugs.[21][22] Standardized behavioral paradigms such as the open field test, elevated plus maze, and rotarod test are used to assess locomotion, anxiety, and motor coordination, respectively.[22][23] In vivo microdialysis is a powerful technique that allows for the direct measurement of unbound drug concentrations in the brain's interstitial fluid, providing crucial information about BBB penetration and drug distribution within the CNS.[24]

Data Presentation

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 40-72% | [2][9] |

| Peak Plasma Concentration (Tmax) | ~1.5-3 hours | [2][9] |

| Volume of Distribution | 3.3-17 L/kg | [9][30] |

| Plasma Protein Binding | ~98% | [2][9] |

| Elimination Half-life | 2.4-13.5 hours | [2] |

| Metabolism | Hepatic (CYP2D6) | [2][9] |

| Excretion | Primarily Urine | [9] |

Table 2: Receptor Binding Affinities (Ki) of this compound

| Receptor | Radioligand | Ki (nM) | Reference |

| Histamine H1 | [³H]Pyrilamine | 20 | [31] |

| Histamine H1 | [³H]Mepyramine | 14.79 | [31] |

Experimental Protocols

-

Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basal side of the well.

-

Barrier Formation: Allow the cells to co-culture for 5-7 days to form a tight monolayer, monitoring barrier integrity by measuring TEER.

-

Permeability Assay:

-

Add this compound to the apical (blood) chamber.

-

At specified time points, collect samples from the basolateral (brain) chamber.

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

-

Membrane Preparation: Prepare cell membranes expressing the human histamine H1 receptor.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a radioligand (e.g., [³H]Pyrilamine), and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Quantification: Separate the bound and unbound radioligand by rapid filtration. Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.[32]

Mandatory Visualizations

Caption: Transport of this compound across the Blood-Brain Barrier.

Caption: Mechanism of this compound's CNS Effects.

References

-

This compound. (2025). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

Boyle, J., & Shrimanker, I. (2023). This compound: A Review of Its Clinical Applications and Potential Adverse Effect Profile. Journal of Clinical Pharmacology, 63(10), 1125-1133. Available from: [Link]

-

André, P., et al. (2018). This compound as a selective probe to study H+-antiporter function at the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 38(11), 1957-1969. Available from: [Link]

-

Pharmacology of this compound. (n.d.). Retrieved from [Link]

-

What is the mechanism of this compound Hydrochloride? (2024). Patsnap Synapse. Available from: [Link]

-

Tashiro, M., et al. (2001). Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET). British Journal of Clinical Pharmacology, 52(S1), 1-8. Available from: [Link]

-

Yanai, K., et al. (1992). Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography. British Journal of Pharmacology, 107(3), 639-643. Available from: [Link]

-

Tagawa, M., et al. (1995). Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine. Methods and Findings in Experimental and Clinical Pharmacology, 17(Suppl C), 64-69. Available from: [Link]

-

Tashiro, M., et al. (2002). Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine. British Journal of Clinical Pharmacology, 53(1), 17-25. Available from: [Link]

-

What is the mechanism of action of this compound (Benadryl) and which receptors does it affect? (2025). Dr.Oracle. Available from: [Link]

-

Tashiro, M., & Yanai, K. (2011). Positron emission tomography evaluation of sedative properties of antihistamines. Expert Opinion on Drug Safety, 10(4), 523-535. Available from: [Link]

-

This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Kodaira, H., et al. (2014). This compound has similar interspecies net active influx at the blood-brain barrier. Journal of Pharmaceutical Sciences, 103(6), 1888-1897. Available from: [Link]

-

This compound Toxicity. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

This compound Nursing Considerations, Side Effects, Mechanism of Action Pharmacology for Nurses. (2016, August 16). [Video]. YouTube. [Link]

-

Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145-155. Available from: [Link]

-

Elmquist, W. F., et al. (2004). A pharmacokinetic study of this compound transport across the blood-brain barrier in adult sheep: potential involvement of a carrier-mediated mechanism. Journal of Pharmacology and Experimental Therapeutics, 308(2), 656-663. Available from: [Link]

-

Church, M. K. (2000). Sedation, cognition, and antihistamines. Clinical & Experimental Allergy, 30(Suppl 1), 23-27. Available from: [Link]

-

Tashiro, M., et al. (1997). Comparison of the central nervous system effects produced by six H1-receptor antagonists. Allergy, 52(10), 1018-1024. Available from: [Link]

-

CNS Pharmacology Models. (n.d.). Medicilon. Retrieved from [Link]

-

Simons, F. E. (1994). H1-receptor antagonists: safety issues. Annals of Allergy, 72(4), 303-310. Available from: [Link]

-

In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2023). The Journal of American Medical Science and Research. Available from: [Link]

-

This compound Facts. (n.d.). National Highway Traffic Safety Administration. Available from: [Link]

-

André, P., et al. (2018). This compound as a selective probe to study H+-antiporter function at the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 38(11), 1957-1969. Available from: [Link]

-

In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2021). Fluids and Barriers of the CNS, 18(1), 1. Available from: [Link]

-

Mean (CV%) a this compound Pharmacokinetics Summarized by Age Group. (n.d.). ResearchGate. Retrieved from [Link]

-

Kay, G. G. (2000). The effects of antihistamines on cognition and performance. Journal of Allergy and Clinical Immunology, 105(6 Pt 2), S622-S627. Available from: [Link]

-

The effects of antihistamines on cognition and performance. (2000). ResearchGate. Available from: [Link]

-

Sharma, A., et al. (2022). Old versus new antihistamines: Effects on cognition and psychomotor functions. Indian Journal of Pharmacology, 54(5), 336-341. Available from: [Link]

-

Cell-based in vitro models for studying blood-brain barrier (BBB) permeability. (2021). ResearchGate. Available from: [Link]

-

CNS Disorders Disease Models. (n.d.). Eurofins Advinus. Retrieved from [Link]

-

Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (2021). Molecular Pharmaceutics, 18(11), 4159-4168. Available from: [Link]

-

This compound [Ligand Id: 1224] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

This compound Active Uptake at the Blood-Brain Barrier and Its Interaction with Oxycodone in Vitro and in Vivo. (2012). ResearchGate. Available from: [Link]

-

In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. (2022). Pharmaceutics, 14(1), 195. Available from: [Link]

-

CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved from [Link]

-

Methods to assess drug permeability across the blood-brain barrier. (2013). Semantic Scholar. Available from: [Link]

-

Screening Models for CNS Stimulant Drugs: A Review. (2012). Asian Journal of Pharmaceutical Research, 2(4), 142-145. Available from: [Link]

-

Antiemetic Histamine H1 Receptor Blockers. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

H1 antagonist. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Receptor Binding Assays - Multiwell Plates. (n.d.). Merck. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Pharmacology of this compound | Pharmacology Mentor [pharmacologymentor.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effects of antihistamines on cognition and performance. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a selective probe to study H+-antiporter function at the blood–brain barrier: Application to [11C]this compound positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a selective probe to study H+-antiporter function at the blood-brain barrier: Application to [11C]this compound positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound has similar interspecies net active influx at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. This compound: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 14. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sedation, cognition, and antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the central nervous system effects produced by six H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medical.researchfloor.org [medical.researchfloor.org]

- 18. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medicilon.com [medicilon.com]

- 22. advinus.com [advinus.com]

- 23. asianjpr.com [asianjpr.com]

- 24. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. Histamine H1 receptor occupancy in human brains after single oral doses of histamine H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Positron emission tomographic study of central histamine H1-receptor occupancy in human subjects treated with epinastine, a second-generation antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Positron emission tomography evaluation of sedative properties of antihistamines | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Serendipitous Discovery and Chemical Evolution of Diphenhydramine: A Technical Guide

An In-Depth Exploration of the Historical Development and Synthetic Methodologies of a First-Generation Antihistamine

Abstract